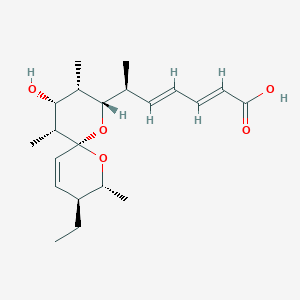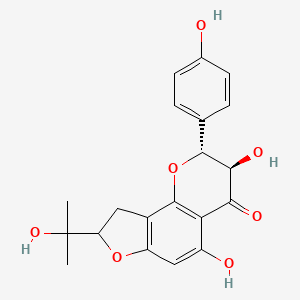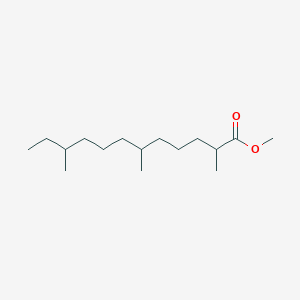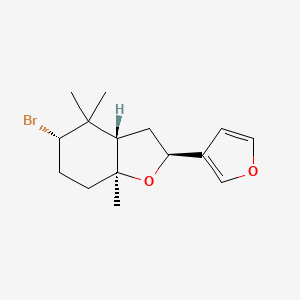
Interiotherin C
Übersicht
Beschreibung
Interiotherin C is a lignan compound with a dibenzocyclooctadiene skeleton attached to fatty acid ester and acetate side chains. It is isolated from the plant Kadsura ananosma and has been shown to exhibit neuroprotective activity . This compound is part of a larger group of lignans known for their diverse biological activities, including anti-inflammatory and cytotoxic properties .
Wissenschaftliche Forschungsanwendungen
Interiotherin C has a wide range of scientific research applications, including:
Chemistry: Used as a reference material for analytical purposes and quality control.
Biology: Studied for its neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential as an antitumor promoter and chemopreventor.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Target of Action
Interiotherin C is a lignan isolated from Kadsura ananosma . It has been shown to exhibit neuroprotective activity and has been used in cancer and inflammation research . .
Mode of Action
It is known to have antitumor-promoting effects and anti-inflammatory activity The compound interacts with its targets, leading to changes that result in these effects
Result of Action
This compound has been shown to exhibit neuroprotective activity . It also has antitumor-promoting effects and anti-inflammatory activity . These effects are likely the result of this compound’s interaction with its targets and its influence on various biochemical pathways.
Biochemische Analyse
Biochemical Properties
Interiotherin C plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit neuroprotective activity by interacting with neuroprotective agents and metabolites . The nature of these interactions often involves binding to specific receptors or enzymes, thereby modulating their activity and influencing downstream signaling pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activation of Epstein-Barr virus early antigen in Raji cells, suggesting its potential as an antitumor promoter . Additionally, this compound’s neuroprotective effects are linked to its ability to modulate neuronal cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to interact with neuroprotective agents, thereby exerting its neuroprotective effects . Additionally, its antitumor-promoting effects are mediated through the inhibition of Epstein-Barr virus early antigen activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable under certain conditions but may degrade over extended periods. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits neuroprotective and antitumor-promoting effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to modulate the activity of enzymes involved in neuroprotection and antitumor promotion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, thereby influencing its biological activity. For instance, its neuroprotective effects are linked to its distribution in neuronal tissues .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its neuroprotective and antitumor-promoting effects, as it ensures the compound reaches its target sites within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Interiotherin C involves several steps, starting with the extraction of the compound from natural sources such as the seeds of Kadsura ananosma. The seeds are typically air-dried and powdered before being subjected to a 70% aqueous acetone extraction . The extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: The use of high-performance liquid chromatography (HPLC) standards is crucial for ensuring the purity and consistency of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Interiotherin C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the dibenzocyclooctadiene skeleton.
Reduction: This reaction can alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Interiotherin C is unique among lignans due to its specific structural features and biological activities. Similar compounds include:
Interiotherin A and B: These compounds share a similar dibenzocyclooctadiene skeleton but differ in their side chains and biological activities.
Neokadsuranin: Another lignan with potent antitumor activity.
Schisandrin C: Known for its neuroprotective and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
[(8R,9S,10R,11R)-11-acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O10/c1-10-14(2)30(32)40-25-16(4)15(3)24(39-17(5)31)19-12-21-27(38-13-37-21)29(36-9)23(19)22-18(25)11-20(33-6)26(34-7)28(22)35-8/h10-12,15-16,24-25H,13H2,1-9H3/b14-10-/t15-,16+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGLJZHMTBHEQS-HWZXAUMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H]([C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460090-65-7 | |
| Record name | Interiotherin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0460090657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S,2R,4R,7E,9S,11S)-9-hydroxy-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1245979.png)







![(3R,7S)-3-Hydroxy-7-[2,6-dihydroxy-4-methoxy-3-(3-phenylpropenoyl)phenyl]-7-(4-hydroxyphenyl)-1-phenyl-5-heptene](/img/structure/B1245996.png)

